molecular formula C18H17NO2 B1363186 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 313498-12-3

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No. B1363186
CAS RN: 313498-12-3
M. Wt: 279.3 g/mol
InChI Key: HLVAZMLZZGYECV-UHFFFAOYSA-N
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Description

“1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid” is a chemical compound with the CAS Number: 313498-12-3 . Its molecular weight is 279.34 . The IUPAC name for this compound is 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17NO2/c1-12-13 (2)19 (11-14-6-4-3-5-7-14)17-9-8-15 (18 (20)21)10-16 (12)17/h3-10H,11H2,1-2H3, (H,20,21) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.34 . It is stored at ambient temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are pivotal in the development of new pharmaceuticals due to their presence in many biologically active molecules .

Antimicrobial Agents

Research indicates that derivatives of indole, such as 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid , show promise in developing antimicrobial agents. This is particularly relevant in the fight against antibiotic-resistant bacteria .

Anti-inflammatory and Analgesic Activities

Indole derivatives have been reported to exhibit anti-inflammatory and analgesic properties. While specific studies on 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid may not be available, its structural analogs suggest potential in this area .

Chemical Synthesis

This compound is also used in chemical synthesis as a building block for complex molecules. Its reactive carboxylic acid group allows for various chemical reactions, making it a versatile reagent in organic synthesis .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-benzyl-2,3-dimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVAZMLZZGYECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340341
Record name 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

CAS RN

313498-12-3
Record name 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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